molecular formula C15H18N6 B6976622 N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine

N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine

Cat. No.: B6976622
M. Wt: 282.34 g/mol
InChI Key: RDLOOCAZCCZUGU-UHFFFAOYSA-N
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Description

N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine is a synthetic organic compound that features a unique combination of triazole and pyrazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-ethyl-1-azidopropane can react with propargyl alcohol under copper(I) catalysis to form the triazole ring.

  • Formation of the Pyrazole Ring: : The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-diketone. For example, phenylhydrazine can react with acetylacetone to form 1-phenylpyrazole.

  • Coupling of the Two Rings: : The final step involves coupling the triazole and pyrazole rings. This can be achieved by reacting the triazole derivative with a suitable pyrazole derivative under basic conditions to form the desired methanamine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, and large-scale batch reactors for the pyrazole synthesis and coupling reactions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine linkage, leading to the formation of imines or amides.

  • Reduction: : Reduction reactions can target the triazole or pyrazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can serve as a ligand in the study of enzyme interactions and receptor binding. Its triazole and pyrazole rings are known to interact with various biological targets, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The triazole and pyrazole rings are common motifs in many pharmaceuticals, suggesting that this compound could exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes. The pyrazole ring can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(1H-1,2,3-triazol-4-yl)propan-1-amine: Similar structure but lacks the pyrazole ring.

    3-(1H-1,2,3-Triazol-4-yl)-1-phenylpropan-1-amine: Similar structure but with different substitution patterns on the triazole ring.

    1-(1-Phenylpyrazol-3-yl)-3-(1H-1,2,3-triazol-4-yl)propan-1-amine: Similar structure but with different linkage between the rings.

Uniqueness

N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and the potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-2-20-15(12-17-19-20)11-16-10-13-8-9-21(18-13)14-6-4-3-5-7-14/h3-9,12,16H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLOOCAZCCZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNCC2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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